molecular formula C9H12BrN B1371149 [(4-Bromo-2-methylphenyl)methyl](methyl)amine CAS No. 1037090-12-2

[(4-Bromo-2-methylphenyl)methyl](methyl)amine

Cat. No. B1371149
CAS RN: 1037090-12-2
M. Wt: 214.1 g/mol
InChI Key: MHVZVOSJOVHTAC-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound greatly influences its properties and reactivity. While the exact structure of “(4-Bromo-2-methylphenyl)methylamine” is not provided, related compounds such as 4-Bromo-2-methylphenol have a molecular weight of 187.034 . Another related compound, 4-Bromo-2-methylphenyl isocyanate, has a molecular formula of C8H6BrNO and an average mass of 212.043 Da .

Scientific Research Applications

Organic Synthesis

(4-Bromo-2-methylphenyl)methylamine can be utilized as a building block in organic synthesis. Its structure allows for nucleophilic substitution reactions where the bromine atom can be replaced by other nucleophiles, enabling the synthesis of a wide range of compounds. This is particularly useful in the development of pharmaceuticals and agrochemicals where specific substitutions can lead to the creation of active molecules with desired properties .

Medicinal Chemistry

In medicinal chemistry, this compound’s benzylic amine moiety serves as a functional group that can interact with biological targets. It can be incorporated into molecules that act as enzyme inhibitors or receptor modulators , playing a crucial role in the discovery of new drugs. The bromine atom also offers opportunities for further chemical modifications , enhancing the compound’s potential as a versatile intermediate .

Material Science

The presence of both bromine and amine groups in (4-Bromo-2-methylphenyl)methylamine makes it a candidate for polymerization reactions. It can be used to create polymers with specific properties, such as increased thermal stability or electrical conductivity . These polymers can have applications in electronics, coatings, and other advanced materials .

Catalysis

This compound can act as a ligand in catalytic systems due to its ability to donate electrons from its amine group. It can form complexes with metals, which can catalyze various chemical reactions, including oxidation , reduction , and cross-coupling reactions. Such catalysts are essential in industrial processes to increase efficiency and selectivity .

Analytical Chemistry

In analytical chemistry, (4-Bromo-2-methylphenyl)methylamine can be used as a precursor for the synthesis of dyes and indicators . These compounds can be designed to change color in response to specific chemical changes, making them useful in various types of chemical analyses and diagnostic tests .

Environmental Science

The brominated aromatic structure of (4-Bromo-2-methylphenyl)methylamine makes it a potential candidate for studying environmental fate of similar compounds. It can be used in toxicological studies to understand the impact of brominated compounds on ecosystems and to develop methods for their detection and removal from environmental samples .

Photophysics

Due to its ability to absorb light, (4-Bromo-2-methylphenyl)methylamine can be explored in the field of photophysics for the development of photoactive materials . These materials can be used in solar cells , light-emitting diodes (LEDs) , and photocatalysts . The bromine atom plays a key role in tuning the optical properties of these materials .

Nanotechnology

Finally, (4-Bromo-2-methylphenyl)methylamine can be employed in the synthesis of nanomaterials . The compound can act as a stabilizer or functionalizer for nanoparticles, influencing their size, shape, and surface properties. These nanoparticles have applications in drug delivery , imaging , and sensing .

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN/c1-7-5-9(10)4-3-8(7)6-11-2/h3-5,11H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVZVOSJOVHTAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(4-Bromo-2-methylphenyl)methyl](methyl)amine

CAS RN

1037090-12-2
Record name [(4-bromo-2-methylphenyl)methyl](methyl)amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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